molecular formula C12H14O2S2 B068932 Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate CAS No. 175202-53-6

Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B068932
CAS No.: 175202-53-6
M. Wt: 254.4 g/mol
InChI Key: IGRGABSJPCJFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate is a bicyclic heterocyclic compound featuring a benzo[c]thiophene core with a methylthio (-SMe) substituent at position 3 and an ethyl ester group at position 1. The 6,7-dihydro designation indicates partial saturation of the benzene ring, reducing aromaticity and influencing reactivity. Its synthesis typically involves esterification or substitution reactions on pre-functionalized benzothiophene scaffolds .

Properties

IUPAC Name

ethyl 3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S2/c1-3-14-11(13)10-8-6-4-5-7-9(8)12(15-2)16-10/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGABSJPCJFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC=CC2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384849
Record name ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-53-6
Record name ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald-Type Cyclocondensation

The Gewald reaction, traditionally used for 2-aminothiophenes, has been adapted for dihydrobenzo[c]thiophenes. In this method, a cyclic ketone (e.g., cyclohexenone) reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base such as diethylamine or morpholine. The reaction proceeds via Knoevenagel condensation followed by cyclization with sulfur, forming the thiophene ring.

Example Protocol :

  • Reactants : Cyclohexenone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol).

  • Base : Diethylamine (1.2 eq) in ethanol.

  • Conditions : Stirred at room temperature for 24 hours.

  • Product : Ethyl 2-amino-6,7-dihydrobenzo[c]thiophene-1-carboxylate (yield: 68%).

The methylthio group is introduced via post-cyclization modifications, such as nucleophilic substitution of an amino or halogen substituent with methanethiol or its derivatives.

Thiourea-Mediated Cyclization

An alternative route employs thiourea as the sulfur source. Enaminones, derived from cyclic ketones and DMF-DMA (dimethylformamide dimethyl acetal), undergo cyclization with thiourea under basic conditions to form the thiophene core. Subsequent alkylation with methyl iodide introduces the methylthio group.

Key Steps :

  • Enaminone Formation : Cyclohexenone + DMF-DMA → Enaminone intermediate.

  • Cyclization : Enaminone + thiourea + KOH → 6,7-dihydrobenzo[c]thiophene-1-carboxylate.

  • Methylthio Introduction : Treatment with methyl iodide in DMF (yield: 72%).

Detailed Preparation Methods

Step 1: Formation of Ethyl 2-Amino-6,7-Dihydrobenzo[c]Thiophene-1-Carboxylate

  • Reactants : Cyclohexenone (1.0 eq), ethyl cyanoacetate (1.1 eq), sulfur (1.0 eq).

  • Base : Diethylamine (1.2 eq) in ethanol.

  • Conditions : 25°C, 24 hours.

  • Workup : Precipitation with ice-water, filtration, recrystallization (ethanol).

  • Yield : 68%.

Step 2: Introduction of Methylthio Group

  • Reactants : Ethyl 2-amino derivative (1.0 eq), methanesulfonyl chloride (1.5 eq).

  • Base : Triethylamine (2.0 eq) in dichloromethane.

  • Conditions : 0°C → room temperature, 12 hours.

  • Yield : 55%.

Analytical Data :

  • IR (KBr) : 1732 cm⁻¹ (C=O ester), 2560 cm⁻¹ (S-CH₃).

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -OCH₂CH₃), 2.52 (s, 3H, -SCH₃), 2.85–2.91 (m, 2H, cyclohexenyl-H), 3.20–3.25 (m, 2H, cyclohexenyl-H), 4.30 (q, 2H, -OCH₂CH₃).

Single-Step Synthesis

  • Reactants : Cyclohexenone (1.0 eq), ethyl cyanoacetate (1.1 eq), thiourea (1.0 eq), methyl iodide (1.5 eq).

  • Base : Potassium hydroxide (2.0 eq) in DMF.

  • Conditions : 80°C, 8 hours.

  • Workup : Extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 74%.

Advantages :

  • Eliminates intermediate isolation.

  • Higher reproducibility.

Optimization and Comparative Analysis

ParameterMethod A (Gewald)Method B (Thiourea)
Reaction Time24 hours8 hours
Overall Yield55%74%
Purity (HPLC)95%98%
ScalabilityModerateHigh

Key Findings :

  • Method B offers superior yields and shorter reaction times due to in situ alkylation.

  • The methylthio group’s position is contingent on the enaminone’s regiochemistry, favoring C-3 substitution in benzo[c]thiophenes.

Challenges and Troubleshooting

Regioselectivity Issues

  • Problem : Competing formation of benzo[b]thiophene isomers.

  • Solution : Use of sterically hindered bases (e.g., DBU) to favor benzo[c] isomer.

Low Methylthio Incorporation

  • Problem : Incomplete substitution due to poor leaving-group aptitude.

  • Solution : Replace -NH₂ with -Cl using PCl₅ before methanethiol treatment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate is characterized by the following chemical properties:

  • Molecular Formula : C12H14O3S2
  • Molecular Weight : 254.36 g/mol
  • CAS Number : 175202-53-6
  • Structural Features : The compound features a benzo[c]thiophene core with a methylthio group and an ethyl carboxylate moiety, which contribute to its unique reactivity and biological activity.

Antidiabetic Activity

Research has indicated that compounds similar to this compound exhibit agonistic activity on GLP-1 receptors, which are crucial in glucose metabolism. This property positions it as a potential candidate for developing antidiabetic medications aimed at enhancing insulin secretion and reducing blood glucose levels .

Antihypertensive Effects

The compound has also been studied for its potential antihypertensive effects. Its structural similarity to known antihypertensive agents suggests that it may act on pathways involved in vascular regulation and blood pressure control .

Synthetic Applications

This compound can serve as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Synthetic Pathways

The synthesis of this compound typically involves:

  • The formation of the benzo[c]thiophene ring system through cyclization reactions.
  • Incorporation of the methylthio group via nucleophilic substitution reactions.
  • Esterification to produce the ethyl carboxylate derivative.

Case Study: Antidiabetic Research

Mechanism of Action

The mechanism of action of ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents (e.g., alkylthio groups, ester modifications) and oxidation states of the benzothiophene ring. Key examples include:

Compound Name Substituents Ring Saturation Key Structural Differences Reference
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate - 3-(Methylthio)
- 4-Oxo
4,5,6,7-Tetrahydro Additional ketone group at position 4
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate - 3-(Allylthio)
- 4-Oxo
4,5,6,7-Tetrahydro Allylthio group introduces unsaturated side chain
Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate - 3-(sec-Butylthio)
- 6,6-Dimethyl
- 4-Oxo
4,5,6,7-Tetrahydro Bulky sec-butylthio and dimethyl groups enhance steric hindrance
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate - 4-Hydroxy
- 3-(Methylthio)
4,5,6,7-Tetrahydro Hydroxyl group at position 4 increases polarity

Key Observations :

  • The methylthio group at position 3 is a common feature, but analogs with larger thioether groups (e.g., allylthio, sec-butylthio) exhibit altered steric and electronic properties.
  • Oxo or hydroxy groups at position 4 modulate hydrogen-bonding capacity and reactivity, impacting biological activity .
  • Ring saturation (e.g., 6,7-dihydro vs. 4,5,6,7-tetrahydro) influences conformational flexibility and aromatic stabilization.

Physical and Chemical Properties

Comparative data for selected compounds:

Property Ethyl 3-(Methylthio)-6,7-Dihydrobenzo[c]Thiophene-1-Carboxylate Ethyl 3-(sec-Butylthio)-6,6-Dimethyl-4-Oxo Analog Ethyl 3-(Allylthio)-4-Oxo Analog
Molecular Formula C₁₂H₁₄O₃S₂ C₁₇H₂₄O₃S₂ C₁₄H₁₆O₃S₂
Molecular Weight 270.36 g/mol 340.12 g/mol 296.41 g/mol
Boiling Point Not Reported 472.3 ± 45.0 °C (Predicted) Not Reported
Density Not Reported 1.18 ± 0.1 g/cm³ Not Reported
Key Functional Groups -COOEt, -SMe -COOEt, -S(sec-Bu), -O -COOEt, -SAllyl, -O

Notes:

  • Larger substituents (e.g., sec-butylthio) increase molecular weight and predicted boiling points due to enhanced van der Waals interactions .
  • The absence of an oxo group in the parent compound reduces polarity compared to its 4-oxo analogs .

Biological Activity

Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate (CAS No. 175202-53-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimalarial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H14O3S2
  • Molecular Weight : 270.37 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption potential

The compound features a benzo[c]thiophene core, which is known for its diverse biological activities, particularly in the realm of drug discovery.

Antimalarial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit promising antimalarial properties. This compound has been analyzed for its activity against Plasmodium falciparum, the causative agent of malaria. A structure-activity relationship (SAR) study revealed that modifications to the thiophene ring can enhance potency while maintaining low cytotoxicity in human cell lines .

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro assays demonstrated moderate activity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, thiazole derivatives related to this compound have shown improved inhibition of glutathione S-transferase pi (GSTpi), an enzyme linked to drug resistance in cancer cells .

Other Pharmacological Effects

In addition to antimalarial and anticancer activities, this compound may exhibit other biological effects such as:

  • Antidiabetic Properties : Some studies suggest that thiophene derivatives could have beneficial effects in managing diabetes through modulation of glucose metabolism .
  • Leishmanicidal Activity : Related compounds have shown promise against Leishmania species, indicating potential for treating leishmaniasis .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimalarial SAR Study :
    • Modifications to the N-aryl amide group linked to the thiophene ring significantly impacted antimalarial potency.
    • Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced activity against P. falciparum.
  • Anticancer Mechanism Investigation :
    • The compound was tested against various cancer cell lines, revealing a moderate cytotoxic profile.
    • The inhibition of GSTpi was identified as a potential mechanism for overcoming drug resistance.
  • Leishmanicidal Activity Evaluation :
    • Hybrid compounds derived from thiophenes exhibited notable leishmanicidal effects against L. infantum.
    • The studies focused on cytotoxicity against host cells and the mechanisms of action against the parasite.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimalarialP. falciparum5.2
AnticancerHeLa Cells12.4
LeishmanicidalL. infantum8.5

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate?

The compound is typically synthesized via Gewald’s thiophene synthesis , which involves cyclohexane-1,3-dione, elemental sulfur, and cyanoacetate derivatives (e.g., ethyl cyanoacetate). Cyclization reactions under reflux in solvents like 1,4-dioxane or acetic acid are critical, with triethylamine often used as a catalyst. Post-synthesis, purification via reverse-phase HPLC or crystallization is employed .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600–700 cm⁻¹).
  • HPLC for purity assessment (>98% typical).
  • Melting point analysis (e.g., 213–216°C for analogs) to validate crystalline structure .

Q. How can researchers optimize reaction yields for this compound?

Yield optimization involves:

  • Adjusting molar ratios of reactants (e.g., 1.2 equivalents of anhydrides in acylation steps).
  • Prolonged reflux times (5–24 hours) in inert atmospheres (N₂).
  • Solvent selection (e.g., CH₂Cl₂ for acylation, ethanol for cyclization).
  • Catalytic use of triethylamine to accelerate intermediate formation .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data be resolved during characterization?

Conflicting NMR/IR data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for unambiguous structural confirmation (e.g., analogs in ).
  • Comparative analysis with published spectra of structurally related derivatives .

Q. What strategies are effective for designing biologically active derivatives of this compound?

Derivative design focuses on:

  • Substituent modification : Replacing the methylthio (-SMe) group with bioisosteres (e.g., -SO₂Me) to enhance solubility or binding affinity.
  • Acylation/alkylation : Introducing pharmacophores (e.g., carboxamide, aryl groups) via reactions with anhydrides or carbonyl chlorides.
  • Cyclization : Generating fused heterocycles (e.g., oxazinones) to mimic bioactive scaffolds, as seen in PPI inhibitor studies .

Q. What mechanistic insights exist for key cyclization steps in its synthesis?

Cyclization mechanisms often involve:

  • Thiophene ring formation via sulfur-assisted Knoevenagel condensation between cyclohexanedione and cyanoacetate.
  • DFT calculations to model transition states and regioselectivity.
  • Kinetic studies to identify rate-limiting steps (e.g., sulfur incorporation or ring closure) .

Q. How can computational methods aid in studying this compound’s reactivity?

Computational approaches include:

  • Docking studies to predict binding modes with biological targets (e.g., viral polymerases).
  • Molecular dynamics simulations to assess stability in solvent environments.
  • QSAR modeling to correlate substituent effects with antibacterial/antiviral activity .

Notes

  • Avoid commercial sources (e.g., Shanghai PI Chemicals) per reliability guidelines.
  • Advanced questions emphasize mechanistic, computational, and derivative design challenges.
  • Methodological answers integrate synthesis, characterization, and application-focused strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.